3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin
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Overview
Description
3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin is an organic compound belonging to the hydantoin family Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms This specific compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a phenyl group attached to the hydantoin core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with formaldehyde under basic conditions. The hydroxymethylation reaction introduces the hydroxymethyl group at the 3-position of the hydantoin ring. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex hydantoin derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
5,5-Dimethylhydantoin: Lacks the hydroxymethyl and phenyl groups, resulting in different chemical and biological properties.
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents, leading to distinct pharmacological effects.
Nitrofurantoin: An antibiotic with a hydantoin core, but with nitro and furan groups that confer antimicrobial activity.
Uniqueness: 3-(Hydroxymethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. The phenyl group also contributes to its ability to interact with aromatic systems in biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
101564-71-0 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(hydroxymethyl)-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O3/c1-11(8-5-3-2-4-6-8)9(15)13(7-14)10(16)12-11/h2-6,14H,7H2,1H3,(H,12,16) |
InChI Key |
WMMIQPWVLJGELK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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